4-Cyano-4'-(Trifluoromethyl)biphenyl
Overview
Description
“4-Cyano-4’-(Trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 140483-60-9 . It has a molecular weight of 247.22 and its IUPAC name is 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “4-Cyano-4’-(Trifluoromethyl)biphenyl” is 1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H . This code represents the molecular structure of the compound.
Scientific Research Applications
Photophysical Properties and Applications
One study highlights the development of asymmetric cyano-stilbene derivatives, including those with trifluoromethyl substituents, aimed at producing pi-dimer systems exhibiting reversible [2 + 2] cycloaddition with characteristic fluorescence modulation. These systems, which are initially non-fluorescent, can switch to a highly fluorescent state under external shear strain or UV irradiation, showcasing potential in fluorescence switching applications (Chung et al., 2009).
Synthesis and Chemical Properties
Research on the synthesis of 4-n-Propyl-4′-Cyano-Biphenyl through a series of reactions including F-C reaction, reduction, iodination, and cyanidation of Biphenyl has been reported, indicating an efficient method for producing this compound with potential applications in liquid crystal technology and other fields (Wang Yu-yuan, 2004).
Optoelectronic and Material Applications
A study on bicarbazole/cyanobenzene hybrid compounds, including derivatives with electron-accepting trifluoromethyl and cyano moieties, demonstrated the ability to systematically tune optoelectronic properties. This has implications for the design of host materials for phosphorescent and delayed fluorescence OLEDs, suggesting significant potential in advanced electronic and photonic devices (Cao et al., 2018).
Photocatalytic Applications
Another application involves the one-electron oxidation of biphenyl derivatives on TiO2 surfaces, with studies showing high efficiency for such reactions, especially for hydroxyl-substituted biphenyls. This research points to potential applications in photocatalytic degradation of pollutants and organic synthesis (Tachikawa et al., 2004).
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWFAFOFOSWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402464 | |
Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-(Trifluoromethyl)biphenyl | |
CAS RN |
140483-60-9 | |
Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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